molecular formula C25H20NPS B12063462 Tetaphenylphosphonium thiocyanate

Tetaphenylphosphonium thiocyanate

Cat. No.: B12063462
M. Wt: 397.5 g/mol
InChI Key: GHPYAGKTTCKKDF-UHFFFAOYSA-M
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Description

Tetaphenylphosphonium thiocyanate is an organophosphorus compound with the chemical formula C25H20NPS. It is known for its unique structure, where a tetraphenylphosphonium cation is paired with a thiocyanate anion. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetaphenylphosphonium thiocyanate can be synthesized through a reaction between tetraphenylphosphonium chloride and potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the precipitation of potassium chloride .

Industrial Production Methods: While specific industrial production methods for tetraphenylphosphonium thiocyanate are not extensively documented, the general approach involves the use of large-scale reactors to mix the reactants under controlled temperatures and pressures. The product is then purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tetaphenylphosphonium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .

Mechanism of Action

The mechanism by which tetraphenylphosphonium thiocyanate exerts its effects involves the interaction of the phosphonium cation with cellular membranes and proteins. This interaction can disrupt membrane integrity and inhibit key enzymatic pathways, leading to various biological effects . The thiocyanate anion may also play a role in these mechanisms, particularly in redox reactions .

Comparison with Similar Compounds

Uniqueness: Tetraphenylphosphonium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H20NPS

Molecular Weight

397.5 g/mol

IUPAC Name

tetraphenylphosphanium;thiocyanate

InChI

InChI=1S/C24H20P.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1

InChI Key

GHPYAGKTTCKKDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-]

Origin of Product

United States

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